Cas no 2580228-91-5 (Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate)
Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
- EN300-27727645
- 2580228-91-5
- Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
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- Inchi: 1S/C10H15F2NO2/c1-15-7(14)9(6-13)2-8(3-9)4-10(11,12)5-8/h2-6,13H2,1H3
- InChI Key: NJSOCVBBXIRSKB-UHFFFAOYSA-N
- SMILES: FC1(CC2(C1)CC(C(=O)OC)(CN)C2)F
Computed Properties
- Exact Mass: 219.10708505g/mol
- Monoisotopic Mass: 219.10708505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.3Ų
Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27727645-0.05g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
| Enamine | EN300-27727645-0.1g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
| Enamine | EN300-27727645-0.25g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
| Enamine | EN300-27727645-0.5g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
| Enamine | EN300-27727645-1.0g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
| Enamine | EN300-27727645-2.5g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
| Enamine | EN300-27727645-5.0g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 | |
| Enamine | EN300-27727645-10.0g |
methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate |
2580228-91-5 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 |
Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2580228-91-5): A Comprehensive Overview
Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate, identified by its CAS number 2580228-91-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, characterized by its unique fluorinated and aminomethyl substituents, has garnered attention for its potential applications in drug development and molecular recognition.
The molecular framework of Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate consists of a spiro linkage between two cycloalkane rings, specifically a heptane core. The presence of two fluorine atoms at the 6-position of the spirocyclic system introduces electronic and steric effects that can influence the compound's reactivity and binding properties. Additionally, the aminomethyl group at the 2-position provides a site for further functionalization, making it a versatile building block in synthetic chemistry.
In recent years, spirocyclic compounds have been extensively studied due to their unique structural and functional properties. These molecules often exhibit enhanced binding affinity and selectivity, making them promising candidates for the development of novel therapeutic agents. The fluorine atoms in Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate can also improve metabolic stability and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The spirocyclic core can mimic the transition state of enzymatic reactions, thereby acting as a potent inhibitor. Furthermore, the aminomethyl group can be used to target specific binding pockets in enzymes, enhancing the compound's specificity. Recent studies have shown that spirocyclic inhibitors can be highly effective against a variety of therapeutic targets, including kinases and proteases.
The synthesis of Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate presents several challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. The use of fluorinated building blocks and modern catalytic techniques has significantly improved yields and purity, making it more accessible for further research and development.
In addition to its pharmaceutical applications, Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate has shown promise in materials science. Its unique structural properties make it an excellent candidate for designing novel polymers and supramolecular assemblies. These materials could find applications in areas such as drug delivery systems and smart materials.
The fluorine atoms in the molecule contribute to its stability under various conditions, which is crucial for practical applications. Additionally, the spirocyclic core provides rigidity to the molecular structure, enhancing its interactions with other molecules. These properties make it an ideal candidate for designing ligands that can selectively bind to biological targets.
Recent research has also explored the use of Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate as a precursor for more complex molecules. By further functionalizing the available sites on the spirocyclic core, researchers can create novel compounds with tailored properties for specific applications. This flexibility makes it a valuable tool in synthetic chemistry.
The potential applications of this compound are vast and span across multiple disciplines. From drug development to materials science, its unique structural features offer numerous opportunities for innovation. As research continues to uncover new uses for spirocyclic compounds like Methyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate, its importance in scientific advancements is likely to grow.
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